4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde

Catalog No.
S13684529
CAS No.
M.F
C9H11NO2S2
M. Wt
229.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-c...

Product Name

4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde

IUPAC Name

4-(1-oxo-1,4-thiazinan-4-yl)thiophene-2-carbaldehyde

Molecular Formula

C9H11NO2S2

Molecular Weight

229.3 g/mol

InChI

InChI=1S/C9H11NO2S2/c11-6-9-5-8(7-13-9)10-1-3-14(12)4-2-10/h5-7H,1-4H2

InChI Key

OKZFXONAZGLKIF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1C2=CSC(=C2)C=O

4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H11NO2S2C_9H_{11}NO_2S_2 and a molecular weight of 229.3 g/mol. This compound is classified as a thiophene derivative, characterized by a five-membered ring structure containing one sulfur atom. Thiophene derivatives are notable for their diverse applications in various fields such as chemistry, biology, and materials science due to their unique electronic properties and reactivity.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: The aldehyde group can be reduced to an alcohol.
  • Substitution: The thiophene ring may participate in electrophilic substitution reactions.

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidizing agents: Hydrogen peroxide for oxidation.
  • Reducing agents: Sodium borohydride for reduction.
  • Electrophiles: For substitution reactions.

These reactions are generally conducted under controlled temperature and pH conditions to optimize yield and selectivity.

Major Products Formed

The major products resulting from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.

Research into the biological activity of 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde has indicated potential antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, thereby modulating their activity. Ongoing studies are exploring its therapeutic potential in various medical applications.

The synthesis of 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with thiomorpholine-1,1-dioxide. This reaction is usually facilitated by a catalyst under controlled conditions. Industrial production may utilize optimized methods for higher yields, including continuous flow reactors and advanced purification techniques to enhance efficiency.

This compound has several significant applications across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex molecules.
  • Biology: Investigated for its potential biological activities, particularly in antimicrobial and anticancer research.
  • Medicine: Research is ongoing to evaluate its therapeutic properties.
  • Industry: Used in developing advanced materials such as organic semiconductors and corrosion inhibitors.

The interaction studies of 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde focus on its binding affinity to various biological targets. These studies aim to elucidate the compound's mechanism of action at the molecular level, which may involve modulation of enzyme activity or receptor function. Understanding these interactions is crucial for exploring its potential therapeutic applications.

Several compounds exhibit structural or functional similarities to 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-(4-Hydroxypiperidin-1-yl)thiophene-2-carboxaldehydeC10H13NO2SContains a hydroxypiperidine moiety, enhancing solubility and biological activity .
ThiomorpholineC5H11NSA simpler structure that lacks the thiophene ring but shares similar reactivity patterns .
3-ThiophenecarboxaldehydeC6H5OSA simpler thiophene derivative with different functional groups impacting reactivity .

Uniqueness

The uniqueness of 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde lies in its specific combination of a thiophene ring and a thiomorpholine-derived functional group. This configuration imparts distinct chemical properties, making it particularly valuable for targeted research in medicinal chemistry and materials science compared to other similar compounds which may not exhibit the same level of reactivity or biological activity .

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Exact Mass

229.02312094 g/mol

Monoisotopic Mass

229.02312094 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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